Infigratinib-Boc

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H35Cl2N7O5 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

tert-butyl 4-[4-[[6-[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-methylamino]pyrimidin-4-yl]amino]phenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C29H35Cl2N7O5/c1-29(2,3)43-28(40)38-13-11-37(12-14-38)19-9-7-18(8-10-19)34-22-16-23(33-17-32-22)36(4)27(39)35-26-24(30)20(41-5)15-21(42-6)25(26)31/h7-10,15-17H,11-14H2,1-6H3,(H,35,39)(H,32,33,34) |

InChI Key |

BOVHQINAYHONJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Infigratinib-Boc chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Infigratinib-Boc, a key derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions at other sites of the molecule.

Chemical Structure:

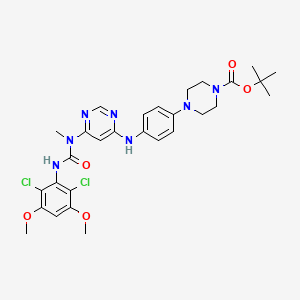

Image Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Infigratinib

| Property | This compound | Infigratinib |

| IUPAC Name | tert-butyl 4-(4-((4-(3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-6-yl)amino)phenyl)piperazine-1-carboxylate | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea[1] |

| CAS Number | 2504949-83-9 | 872511-34-7 |

| Molecular Formula | C₂₉H₃₅Cl₂N₇O₅ | C₂₆H₃₁Cl₂N₇O₃[2] |

| Molecular Weight | 632.54 g/mol | 560.47 g/mol [2] |

| Appearance | White to off-white powder (predicted) | White to off-white powder[3] |

| Melting Point | Not available | 190-198°C[3] |

| Solubility | DMSO: 100 mg/mL (158.09 mM) | DMSO: 12 mg/mL (21.41 mM); Water: < 0.1 mg/mL (insoluble) |

| pKa | Not available | Not available |

Mechanism of Action: Targeting the FGFR Signaling Pathway

Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a reduction in tumor cell proliferation and survival.[2]

Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of Infigratinib.

Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of the piperazine nitrogen of a suitable precursor with a Boc group. The following is a generalized protocol based on the known synthesis of Infigratinib and standard Boc-protection procedures.

Experimental Workflow:

Diagram Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Precursor Synthesis: The synthesis would commence with a precursor molecule structurally similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.

-

Boc Protection:

-

Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

-

Analytical Method for this compound

An RP-HPLC method can be developed for the analysis of this compound, adapted from methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g., strong acids), method development should focus on using milder mobile phase additives.

Table 2: Proposed RP-HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound) |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the retention time and peak area of this compound.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Considerations for Mass Spectrometry (MS) Detection:

When using LC-MS for the analysis of this compound, it is important to be aware of the potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS parameters, such as using a softer ionization technique or lower fragmentor voltage, may be necessary to minimize this effect.

Conclusion

This technical guide provides a foundational understanding of this compound, a key derivative in the development of FGFR-targeted therapies. The information on its chemical structure, properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis is intended to support further research and development in this important area of oncology. As with any chemical synthesis and analysis, appropriate safety precautions and adherence to laboratory best practices are essential.

References

- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Boc-Protected Infigratinib

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Infigratinib (BGJ-398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, approved for the treatment of certain types of cancer.[1][2][3] The synthesis of its derivatives, such as the N-Boc-protected variant, is of significant interest for structure-activity relationship (SAR) studies, the development of prodrugs, or as an intermediate for further chemical elaboration. This guide provides a detailed overview of the synthetic pathway to Infigratinib and a proposed methodology for the subsequent N-tert-butoxycarbonyl (Boc) protection.

Part 1: Synthesis of Infigratinib (Parent Compound)

The synthesis of Infigratinib is a multi-step process involving the preparation of three key intermediates, which are then coupled to form the final molecule. The overall strategy is based on established synthetic routes described in the scientific literature.[3][4]

Synthesis of Key Intermediates

The assembly of Infigratinib requires three main building blocks:

-

Intermediate A: 4-(4-ethylpiperazin-1-yl)aniline

-

Intermediate B: 2,6-dichloro-3,5-dimethoxyphenyl isocyanate

-

Intermediate C: N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine

This intermediate is prepared via a two-step process starting with a nucleophilic aromatic substitution followed by a reduction.

-

Step 1: Nucleophilic Aromatic Substitution. 1-Ethylpiperazine is condensed with 1-bromo-4-nitrobenzene to form 1-ethyl-4-(4-nitrophenyl)piperazine.[4]

-

Step 2: Reduction. The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an amine using hydrogen gas over a Raney-Nickel catalyst to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]

The synthesis of this isocyanate fragment begins with 3,5-dimethoxyaniline and proceeds through several transformations.

-

Step 1: Acetylation. The amine of 3,5-dimethoxyaniline is protected as an acetamide.[4]

-

Step 2: Dichlorination. The aromatic ring is dichlorinated using sulfuryl chloride (SO₂Cl₂).[4]

-

Step 3: Hydrolysis. The acetamide protecting group is removed under basic conditions to give 2,6-dichloro-3,5-dimethoxyaniline.[4]

-

Step 4: Isocyanate Formation. The resulting aniline is treated with phosgene or a phosgene equivalent like triphosgene to form the key isocyanate intermediate.[4]

The final steps involve building the core aminopyrimidine structure and coupling it with the previously synthesized intermediates.

-

Step 1: Formation of the Pyrimidine Core. 4,6-Dichloropyrimidine is reacted with methylamine to produce 6-chloro-N-methylpyrimidin-4-amine.[4]

-

Step 2: Second Substitution. This product is then coupled with Intermediate A (4-(4-ethylpiperazin-1-yl)aniline) under acidic conditions to yield N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine (Intermediate C).[4]

-

Step 3: Final Urea Formation. Intermediate C is finally coupled with Intermediate B (2,6-dichloro-3,5-dimethoxyphenyl isocyanate) in a suitable solvent like toluene to form the urea linkage, completing the synthesis of Infigratinib.[4]

Data Summary: Synthesis of Infigratinib

The following tables summarize the reactants and conditions for the synthesis of Infigratinib and its key intermediates. Note: Specific quantitative yields are not consistently reported in the cited literature.

Table 1: Synthesis of Intermediate A

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1-Ethylpiperazine, 1-Bromo-4-nitrobenzene | 80 °C | 1-Ethyl-4-(4-nitrophenyl)piperazine |

| 2 | 1-Ethyl-4-(4-nitrophenyl)piperazine | H₂, Raney-Ni, Methanol | 4-(4-ethylpiperazin-1-yl)aniline |

Table 2: Synthesis of Intermediate B

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3,5-Dimethoxyaniline | Acetic anhydride, Toluene | N-(3,5-dimethoxyphenyl)acetamide |

| 2 | N-(3,5-dimethoxyphenyl)acetamide | SO₂Cl₂, Acetonitrile, 0 °C | N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide |

| 3 | N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide | aq. KOH, Ethanol, 90 °C | 2,6-dichloro-3,5-dimethoxyaniline |

| 4 | 2,6-dichloro-3,5-dimethoxyaniline | Triphosgene, Et₃N, Dioxane, 115 °C | 2,6-dichloro-3,5-dimethoxyphenyl isocyanate |

Table 3: Final Assembly of Infigratinib

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine, Methylamine | Isopropanol | 6-chloro-N-methylpyrimidin-4-amine |

| 2 | 6-chloro-N-methylpyrimidin-4-amine, Intermediate A | HCl, Dioxane, 140 °C | Intermediate C |

| 3 | Intermediate C, Intermediate B | Toluene, Reflux | Infigratinib |

Part 2: Synthesis of Boc-Protected Infigratinib

The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. In the structure of Infigratinib, the most probable site for Boc protection is the secondary amine that links the phenylpiperazine moiety to the pyrimidine ring. This protection would yield N-Boc-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea . This derivative is referred to commercially as Infigratinib-Boc.[5][6][7]

Proposed Synthetic Protocol

The introduction of the Boc group can be achieved under standard, mild conditions using di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction: Infigratinib is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is added, followed by the addition of (Boc)₂O. The reaction is typically stirred at room temperature until completion.

Data Summary: Boc-Protection of Infigratinib

Table 4: Proposed Synthesis of Boc-Protected Infigratinib

| Step | Reactant | Reagents/Conditions | Product |

|---|

| 1 | Infigratinib | (Boc)₂O, Triethylamine, Dichloromethane, Room Temperature | Boc-Protected Infigratinib |

Part 3: Experimental Protocols

Protocol 3.1: General Synthesis of Infigratinib

This protocol is a composite representation based on the reaction sequence described in the literature.[4]

-

Preparation of Intermediate C: To a solution of 6-chloro-N-methylpyrimidin-4-amine in dioxane, add 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) and a catalytic amount of HCl. Heat the mixture at 140 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the product is isolated and purified.

-

Preparation of Intermediate B: Synthesize 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (Intermediate B) by reacting 2,6-dichloro-3,5-dimethoxyaniline with triphosgene in the presence of triethylamine in refluxing dioxane.

-

Final Coupling: Dissolve Intermediate C in refluxing toluene. Add a solution of Intermediate B in toluene dropwise. Continue to reflux the mixture until the reaction is complete. Cool the reaction mixture, and isolate the crude Infigratinib product by filtration. Purify the product by recrystallization or column chromatography.

Protocol 3.2: Proposed Synthesis of Boc-Protected Infigratinib

-

Dissolution: Dissolve Infigratinib (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-protected Infigratinib.

Part 4: Visualizations

Diagram 1: Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of Infigratinib and its Boc-protected derivative.

Diagram 2: Chemical Synthesis Pathway of Infigratinib

Caption: Reaction scheme detailing the assembly of Infigratinib from key intermediates.

Diagram 3: Boc-Protection of Infigratinib

Caption: Proposed reaction for the N-Boc protection of Infigratinib.

References

- 1. infigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Infigratinib - Wikipedia [en.wikipedia.org]

- 3. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Infigratinib-Boc: A Technical Overview for Drug Development Professionals

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Infigratinib-Boc, a derivative of the potent pan-FGFR inhibitor, Infigratinib. This guide details its chemical properties, mechanism of action, and relevant experimental considerations.

Core Compound Specifications

Quantitative data for this compound is summarized in the table below, providing a clear reference for experimental planning and execution.

| Parameter | Value | Reference |

| CAS Number | 2504949-83-9 | [1][2] |

| Molecular Weight | 632.54 g/mol | [1][3][4] |

| Molecular Formula | C₂₉H₃₅Cl₂N₇O₅ | [3][5][6] |

Mechanism of Action: FGFR Inhibition

Infigratinib is an ATP-competitive inhibitor of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases. The addition of a tert-butyloxycarbonyl (Boc) protecting group to create this compound facilitates specific chemical syntheses and biological assays. The core mechanism of the active compound, Infigratinib, involves blocking the ATP binding site of FGFRs, thereby preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can arrest tumor growth, angiogenesis, and cell proliferation driven by aberrant FGFR signaling.

Infigratinib's inhibition of the FGFR signaling cascade.

Experimental Protocols

General Solubility and Stock Solution Preparation

A common protocol for preparing stock solutions of this compound for in vitro assays is as follows:

-

Reconstitution of Lyophilized Powder: Allow the vial of this compound to equilibrate to room temperature before opening.

-

Solvent Selection: Due to its chemical nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.

-

Stock Solution Preparation:

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 632.54), add 158.1 µL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used if necessary.

-

-

Storage:

-

Aliquoted stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles.

-

Hypothetical Experimental Workflow: Kinase Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on FGFR kinases.

Workflow for an in vitro FGFR kinase inhibition assay.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into lot-specific purity and activity is recommended.

References

Infigratinib vs. Infigratinib-Boc: A Technical Deep Dive into Chemical Stability

For researchers, scientists, and drug development professionals, understanding the chemical stability of an active pharmaceutical ingredient (API) and its derivatives is paramount for ensuring drug efficacy, safety, and shelf-life. This technical guide provides a comprehensive analysis of the stability of infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor, and offers a comparative perspective on the expected stability of its tert-Butoxycarbonyl (Boc) protected form, infigratinib-Boc.

Infigratinib: A Profile of Chemical Stability

Infigratinib has been subjected to forced degradation studies to elucidate its intrinsic stability and identify potential degradation products. These studies are crucial for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies of infigratinib have been conducted under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies revealed the formation of five degradation products across different stress conditions.[1][2]

Table 1: Summary of Infigratinib Forced Degradation Studies

| Stress Condition | Observations |

| Hydrolytic (Acidic) | Degradation observed. |

| Hydrolytic (Alkaline) | Degradation observed. |

| Oxidative | Degradation observed. |

| Photolytic | Degradation observed. |

| Thermal | Degradation observed. |

Source: Data compiled from published research.[1][2]

Stability in Plasma

The stability of infigratinib has also been evaluated in plasma to understand its behavior in a biological matrix. These studies are essential for pharmacokinetic and bioanalytical method development.

Table 2: Stability of Infigratinib in Plasma (n=5)

| Condition | Duration | Stability |

| Autosampler | 6 hours at 10°C | Stable |

| Room Temperature | 3 hours | Stable |

| Frozen | 4 weeks at -80°C | Stable |

| Freeze/Thaw Cycles | 3 cycles (-80°C to Room Temp) | Stable |

Source: Data from a study on the effect of CYP3A4 genetic polymorphism on istradefylline metabolism.[3]

Experimental Protocols

Forced Degradation Study Protocol

A stability-indicating method was developed using a reversed-phase high-performance liquid chromatography (RP-HPLC) technique.[1][2]

-

Chromatographic System: A C18 column was used with a gradient mobile phase consisting of 25 mM ammonium acetate buffer (pH 6.0) and acetonitrile.

-

Stress Conditions:

-

Hydrolytic: Infigratinib was subjected to acidic and alkaline hydrolysis.

-

Oxidative: The drug was exposed to an oxidizing agent.

-

Photolytic: Infigratinib was exposed to light.

-

Thermal: The compound was subjected to elevated temperatures.

-

-

Analysis: The degradation products were separated and characterized using UPLC-quadrupole tandem mass spectrometry.[1][2]

Plasma Stability Assay Protocol

The stability of infigratinib in plasma was assessed as part of a bioanalytical method validation.[3]

-

Sample Preparation: Infigratinib was spiked into plasma samples.

-

Storage Conditions: The spiked plasma samples were stored under various conditions as outlined in Table 2.

-

Analysis: The concentration of infigratinib in the plasma samples was determined using a validated analytical method.

Infigratinib Signaling Pathway

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are key players in cell proliferation, survival, and differentiation.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers.

References

- 1. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of in silico, in vivo, in vitro, and reactive metabolites of infigratinib using LC-ITMS: bioactivation pathway elucidation and in silico toxicity studies of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Infigratinib-Boc: A Comprehensive Technical Guide to a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib, a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, has emerged as a promising therapeutic agent in oncology. Its synthesis relies on the strategic use of protected intermediates to ensure high purity and yield. This technical guide provides an in-depth exploration of Infigratinib-Boc, a key Boc-protected intermediate in the synthesis of Infigratinib. This document will detail its synthesis, characterization, and critical role in the manufacturing process of the final active pharmaceutical ingredient (API).

Infigratinib: Mechanism of Action

Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.[1][2][3] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2][4] In several cancers, genetic alterations such as gene fusions, mutations, or amplifications lead to aberrant activation of FGFR signaling, driving tumor growth.[2][3] Infigratinib competitively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[2] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in FGFR-driven cancer cells.

FGFR Signaling Pathway

References

- 1. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

- 2. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 3. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Potential Biological Activity of Infigratinib-Boc: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the potential biological activity of Infigratinib-Boc, a derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document outlines the established activity of Infigratinib, discusses the likely role and impact of the tert-butyloxycarbonyl (Boc) protecting group on its biological function, and provides detailed experimental protocols for assessing the activity of such kinase inhibitors.

Executive Summary

Infigratinib: A Potent FGFR Inhibitor

Infigratinib, also known as BGJ398, is a small molecule inhibitor that selectively targets the fibroblast growth factor receptor family, playing a crucial role in cell proliferation, differentiation, and survival.[1][8] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers.[9] Infigratinib has been approved for the treatment of patients with cholangiocarcinoma (bile duct cancer) harboring specific FGFR2 gene fusions or other rearrangements.[1][10]

Mechanism of Action

Infigratinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[1] This inhibition prevents the downstream signaling pathways that promote tumor cell growth and survival.[4] Key downstream pathways affected include the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11]

Quantitative Biological Activity of Infigratinib

The potency of Infigratinib has been characterized in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of Infigratinib against different FGFRs and in cellular models.

| Target | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 0.9 | Cell-free | [12] |

| FGFR2 | 1.4 | Cell-free | [12] |

| FGFR3 | 1.0 | Cell-free | [12] |

| FGFR4 | 60 | Cell-free | [13] |

| VEGFR2 | 180 | Cell-free | [13] |

| FGFR3 (K650E) | 4.9 | Cell-free | [13] |

Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib

| Cell Line | FGFR Alteration | IC50 (nM) | Assay Type | Reference |

| RT112 | FGFR3 WT (o/e) | 5 | Cell Proliferation | [12] |

| RT4 | FGFR3 WT (o/e) | 30 | Cell Proliferation | [12] |

| SW780 | FGFR3 WT (o/e) | 32 | Cell Proliferation | [12] |

| JMSU1 | FGFR3 WT (o/e) | 15 | Cell Proliferation | [12] |

| BaF3 | FGFR1 | 10 | Cell Proliferation | [13] |

| BaF3 | FGFR2 | 11 | Cell Proliferation | [13] |

| BaF3 | FGFR3 | 14 | Cell Proliferation | [13] |

| BaF3 | FGFR4 | 392 | Cell Proliferation | [13] |

| BaF3 | VEGFR2 | 1019 | Cell Proliferation | [13] |

Table 2: Cellular Proliferation Inhibitory Activity of Infigratinib

The Role of the Boc Group in this compound

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly for amines.[14] Its primary function is to temporarily mask the reactivity of an amine to allow for chemical modifications at other parts of a molecule. The Boc group is designed to be stable under a variety of reaction conditions but can be readily removed under acidic conditions.[15]

Given that Infigratinib's mechanism of action involves binding to the ATP pocket of FGFRs, the presence of a bulky Boc group on a key amine would likely create steric hindrance, preventing the necessary molecular interactions for effective binding and inhibition. Therefore, it is highly probable that This compound is a biologically inactive precursor to Infigratinib. Its primary relevance is in the context of chemical synthesis.

Signaling Pathways and Experimental Workflows

To understand the biological context of Infigratinib's activity and how it might be assessed, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating a kinase inhibitor.

Caption: FGFR Signaling Pathway and Point of Infigratinib Inhibition.

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of an FGFR inhibitor like Infigratinib.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific FGFR kinase.

Materials:

-

Recombinant human FGFR enzyme

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compound (e.g., Infigratinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay reagents (or similar)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).

-

Add 2 µL of the FGFR enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the proliferation of an FGFR-dependent cancer cell line.

Materials:

-

FGFR-dependent cancer cell line (e.g., RT112, SNU-16)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., Infigratinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipettes

-

Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as controls.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability for each compound concentration relative to the DMSO control and determine the EC50 value using a suitable curve-fitting software.

Western Blot for Phospho-Protein Analysis

This protocol is used to assess the inhibition of downstream signaling pathways.

Objective: To determine if the test compound inhibits the phosphorylation of FGFR and its downstream targets (e.g., ERK, AKT).

Materials:

-

FGFR-dependent cancer cell line

-

Complete cell culture medium

-

Test compound (e.g., Infigratinib) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

Infigratinib is a well-characterized, potent inhibitor of FGFR1, FGFR2, and FGFR3 with demonstrated clinical efficacy. Its derivative, this compound, is almost certainly a synthetic intermediate with negligible biological activity due to the presence of the Boc protecting group. The primary value of this compound lies in its role in the chemical synthesis of Infigratinib and related compounds. The experimental protocols provided herein offer a robust framework for the in vitro and cellular characterization of FGFR inhibitors like Infigratinib. Any investigation into the biological effects of this compound should be preceded by a deprotection step to yield the active Infigratinib molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. promega.com [promega.com]

- 3. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Infigratinib used for? [synapse.patsnap.com]

- 5. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Portico [access.portico.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Infigratinib for In Vitro FGFR Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of infigratinib (BGJ398), a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for use in in vitro research. While this guide focuses on infigratinib, the parent compound, the information is directly relevant for studies involving Infigratinib-Boc, a Boc-protected derivative often used in chemical synthesis and research. The Boc (tert-Butyloxycarbonyl) group is a common protecting group that is typically removed to yield the active infigratinib molecule.

Infigratinib selectively targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][2][3] Aberrant FGFR signaling, due to gene fusions, mutations, or amplifications, is an oncogenic driver in several cancers, making infigratinib a valuable tool for both basic research and drug development.[2][3][4]

Mechanism of Action

Infigratinib functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3][5] This blockade inhibits the cellular functions driven by aberrant FGFR signaling, such as uncontrolled cell growth and proliferation.

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of infigratinib against FGFR family members and other kinases from biochemical and cellular assays.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of infigratinib against purified kinase enzymes.

| Target Kinase | IC50 (nM) | Selectivity vs. FGFR1/2/3 | Reference |

| FGFR1 | 0.9 | - | [1][6] |

| FGFR2 | 1.4 | - | [1][6] |

| FGFR3 | 1.0 | - | [1][6] |

| FGFR3 (K650E Mutant) | 4.9 | - | [1] |

| FGFR4 | 60 | >40-fold | [1][6] |

| VEGFR2 | 180 | >100-fold | [1] |

Data indicates high potency against FGFR1, 2, and 3, with significant selectivity over FGFR4 and VEGFR2.

Table 2: Cellular Inhibition

This table outlines the IC50 values of infigratinib in cell-based assays, measuring inhibition of receptor autophosphorylation and cell proliferation.

| Assay Type | Cell Line | Target | IC50 (nM) | Reference |

| Autophosphorylation | HEK-293 (transfected) | FGFR1 | < 7 | [1] |

| HEK-293 (transfected) | FGFR2 | < 7 | [1] | |

| HEK-293 (transfected) | FGFR3 | < 7 | [1] | |

| HEK-293 (transfected) | FGFR4 | 22.5 | [1] | |

| Cell Proliferation | BaF3 (expressing FGFR1) | FGFR1 | 10 | [1] |

| BaF3 (expressing FGFR2) | FGFR2 | 11 | [1] | |

| BaF3 (expressing FGFR3) | FGFR3 | 14 | [1] | |

| BaF3 (expressing FGFR4) | FGFR4 | 392 | [1] | |

| BaF3 (expressing VEGFR2) | VEGFR2 | 1019 | [1] | |

| RT112 (FGFR3 WT) | FGFR3 | 5 | [6] | |

| SW780 (FGFR3 WT) | FGFR3 | 32 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. Below are representative protocols for biochemical and cellular assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Filter-Binding Method)

This protocol is adapted from methods used to assess the enzymatic activity of FGFR kinases in the presence of infigratinib.[6]

Objective: To determine the IC50 of infigratinib against a purified FGFR kinase domain (e.g., GST-FGFR3-K650E).

Materials:

-

Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)

-

Infigratinib stock solution (in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000

-

Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))

-

ATP Solution: 0.5 µM ATP with [γ-³³P]ATP (0.1 µCi)

-

96-well plates

-

Filter plates (e.g., phosphocellulose)

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.

-

Reaction Mix: In a 96-well plate, mix 10 µL of the 3x infigratinib solution (or DMSO for control) with 10 µL of the substrate/ATP mixture.

-

Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 µL.

-

Incubation: Incubate the plate at room temperature for 10-20 minutes.

-

Stopping the Reaction: Stop the reaction by adding phosphoric acid.

-

Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane.

-

Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.

-

Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

This protocol outlines a method to assess the effect of infigratinib on the proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC50 of infigratinib for inhibiting the growth of a specific cell line (e.g., BaF3 expressing FGFR3, or a cancer cell line with an FGFR alteration like RT112).[1][6]

Materials:

-

FGFR-dependent cell line

-

Complete cell culture medium

-

Infigratinib stock solution (in DMSO)

-

96-well flat-bottomed cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare a serial dilution of infigratinib in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of infigratinib (or DMSO for vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).

-

Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of growth inhibition for each concentration. Determine the IC50 value by fitting the data to a dose-response curve.[7]

FGFR Signaling Pathway and Point of Inhibition

Infigratinib abrogates the activation of critical downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are essential for tumor cell proliferation and survival.[1]

References

- 1. Portico [access.portico.org]

- 2. qedtx.com [qedtx.com]

- 3. nbinno.com [nbinno.com]

- 4. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Infigratinib-Boc Deprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective fibroblast growth factor receptor (FGFR) inhibitor. In the synthesis of infigratinib and its analogs, a common strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group on a piperazine moiety. The final step in such a synthetic route is the deprotection of the Boc group to yield the active pharmaceutical ingredient or a key intermediate. This document provides a detailed protocol for the acidic deprotection of a Boc-protected infigratinib precursor, based on established methods for the deprotection of N-Boc piperazine derivatives. While a specific protocol for an infigratinib precursor is not publicly available, the following procedure represents a standard and effective method.

Signaling Pathway

Infigratinib is an ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.

Figure 1: Simplified FGFR Signaling Pathway and Infigratinib Inhibition.

Experimental Protocol: Acidic Boc Deprotection

This protocol describes a general procedure for the removal of the N-Boc group from a piperazine-containing precursor using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Boc-protected Infigratinib precursor

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve the Boc-protected infigratinib precursor in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is in the range of 0.1-0.5 M.

-

Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. The amount of TFA can range from 5 to 20 equivalents, or it can be used as a co-solvent with DCM (e.g., 20-50% TFA in DCM).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 4 hours.

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM. c. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure deprotected infigratinib precursor.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of N-substituted piperazines using acidic conditions. These are representative values and may require optimization for the specific infigratinib precursor.

| Parameter | Value | Notes |

| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations may lead to side reactions. |

| Deprotecting Agent | Trifluoroacetic Acid (TFA) | HCl in dioxane or methanol are common alternatives. |

| Solvent | Dichloromethane (DCM) | Dioxane or methanol can also be used. |

| TFA Equivalents | 5 - 20 eq. | Can also be used as a 20-50% solution in DCM. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |

| Typical Yield | >90% | Yields are substrate-dependent and may vary. |

Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of an infigratinib precursor.

Figure 2: General workflow for Infigratinib-Boc deprotection.

Alternative Deprotection Methods

While acidic hydrolysis with TFA or HCl is the most common method for Boc deprotection, other methods can be employed, especially if the substrate is sensitive to strong acids. These include:

-

Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent can lead to thermolytic cleavage of the Boc group.

-

Lewis Acid-Catalyzed Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in an inert solvent can also effect Boc removal.

-

Silyl Halide-Based Deprotection: Reagents like trimethylsilyl iodide (TMSI) can be used for Boc deprotection under non-acidic conditions.

The choice of deprotection method will depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and professionals. It is based on general chemical principles and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Analytical Characterization of Infigratinib-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFRs can lead to aberrant signaling, driving the growth of various cancers.[1] Infigratinib-Boc is a derivative of Infigratinib containing a tert-butyloxycarbonyl (Boc) protecting group. The analytical characterization of this compound is a critical step in drug development and manufacturing to ensure its identity, purity, and quality.

These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway of Infigratinib

Infigratinib targets the FGFR signaling pathway. Under normal conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation and survival. In some cancers, FGFR alterations lead to constitutive activation of this pathway, promoting uncontrolled tumor growth. Infigratinib acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and blocking the downstream signaling cascades.

Caption: Infigratinib inhibits the FGFR signaling pathway.

Analytical Methods for this compound Characterization

The following tables summarize the instrumental conditions for the analysis of this compound using HPLC and LC-MS/MS. These methods are adapted from validated procedures for Infigratinib and are suitable for the determination of purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Kromosil C18 (150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 320 nm[3] |

| Injection Volume | 10 µL[3] |

| Expected Retention Time | ~2.6 min (for Infigratinib, may vary for this compound)[3] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Table 2: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatography | UPLC |

| Column | Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient Elution | 0-0.5 min (10% B), 0.5-1.0 min (90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (10% B)[4] |

| Flow Rate | 0.30 mL/min[4] |

| Column Temperature | 40°C[4] |

| Injection Volume | 3.0 µL[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transition | m/z 660.2 -> [Fragment Ion] (Expected for [M+H]⁺ of this compound) |

| Cone Voltage | 20 V[4] |

| Collision Energy | 20 eV[4] |

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC

1. Objective: To determine the purity of an this compound sample by assessing the peak area percentage of the main component.

2. Materials:

-

This compound reference standard

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water

-

Volumetric flasks, pipettes, and vials

3. Instrument:

-

HPLC system with a UV detector

4. Procedure:

-

Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of 0.1% formic acid in water and acetonitrile. Filter and degas the mobile phase.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 50 µg/mL.

-

Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of 50 µg/mL.

-

Chromatographic Analysis:

-

Set up the HPLC system according to the parameters in Table 1.

-

Inject the standard solution to check for system suitability (e.g., retention time, peak shape). The retention time for Infigratinib is approximately 2.630 min.[3]

-

Inject the sample solution.

-

Record the chromatogram and integrate the peaks.

-

5. Data Analysis: Calculate the purity of the this compound sample by determining the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Protocol 2: Identification and Quantification of this compound by LC-MS/MS

1. Objective: To confirm the identity of this compound and quantify its concentration in a sample using a highly sensitive and selective LC-MS/MS method.

2. Materials:

-

This compound reference standard

-

This compound sample

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (LC-MS grade)

-

Internal Standard (IS), e.g., Derazantinib[4]

-

Volumetric flasks, pipettes, and vials

3. Instrument:

-

UPLC system coupled with a triple quadrupole mass spectrometer

4. Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Standard Stock Solution Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-600 ng/mL).[4]

-

Internal Standard (IS) Solution: Prepare a working solution of the IS at a fixed concentration.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent.

-

Dilute the sample solution with the mobile phase to fall within the calibration curve range.

-

Add the IS solution to all standards and samples.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system according to the parameters in Table 2. The ion transition for Infigratinib is m/z 559.88 → 313.10.[4]

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solutions.

-

5. Data Analysis:

-

Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum (parent and fragment ions) with the reference standard.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow

Caption: General workflow for this compound analysis.

References

- 1. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Use of Infigratinib-Boc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a representative protocol for the potential use of Infigratinib-Boc, a Boc-protected derivative of the potent FGFR inhibitor Infigratinib, in solid-phase peptide synthesis (SPPS). This document outlines a hypothetical framework for incorporating this small molecule into peptide chains to generate novel peptide-drug conjugates (PDCs) or targeted molecular probes.

Introduction

Infigratinib is a small molecule tyrosine kinase inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFRs), which are crucial in various cellular processes, including proliferation, survival, and migration.[1][2][3][4] Aberrant FGFR signaling is implicated in the pathogenesis of several cancers.[1][3] this compound is a derivative of Infigratinib where a tert-butyloxycarbonyl (Boc) protecting group is attached.[5][6][7] This modification makes it theoretically suitable for incorporation into peptides during Boc-based solid-phase peptide synthesis (SPPS).

The ability to synthesize peptides containing Infigratinib opens avenues for the development of targeted therapies. By attaching Infigratinib to a peptide that targets a specific cell type or tissue, it may be possible to increase the local concentration of the drug, thereby enhancing its efficacy and reducing off-target side effects.

Mechanism of Action: Infigratinib and the FGFR Signaling Pathway

Infigratinib functions as an ATP-competitive inhibitor of FGFRs 1, 2, and 3.[1][3] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras-MAPK pathway, which ultimately regulates gene expression and cellular processes like proliferation and survival.[1] In certain cancers, genetic alterations such as FGFR fusions or mutations lead to constitutive activation of these pathways, driving tumor growth.[1][2] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade.[2][4]

Hypothetical Protocol for Solid-Phase Peptide Synthesis (SPPS) with this compound

Disclaimer: The following protocol is a representative example based on standard Boc-SPPS chemistry. It is provided for illustrative purposes as no specific literature on the solid-phase synthesis of Infigratinib-containing peptides was found. Optimization of coupling times, reagents, and cleavage conditions will be necessary.

This protocol describes the manual synthesis of a hypothetical peptide with this compound coupled at the N-terminus.

Materials:

-

Resin: MBHA resin (for C-terminal amide).

-

Amino Acids: Boc-protected amino acids.

-

This compound: (Assuming it has a carboxylic acid handle for coupling, or it is used as a capping agent). For this protocol, we will assume it is coupled similarly to an amino acid.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA.

-

Cleavage Cocktail: High-purity liquid Hydrogen Fluoride (HF) with p-cresol as a scavenger. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) . A less hazardous alternative like TFMSA could also be considered.

-

Washing Solvents: DCM, DMF, IPA.

-

Precipitation/Washing: Cold diethyl ether.

-

Purification: Reverse-phase HPLC system.

-

Analysis: LC-MS and MALDI-TOF mass spectrometry.

Experimental Workflow

Step-by-Step Protocol

-

Resin Preparation:

-

Place MBHA resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes.

-

-

Boc Deprotection:

-

Drain the DCM.

-

Add 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the 50% TFA/DCM treatment for 20 minutes.

-

Drain the TFA solution.

-

-

Washing and Neutralization:

-

Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralize the resin by washing with 10% DIEA in DCM (2x, 2 minutes each).

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Boc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

This compound Coupling:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed (steps 2-3), proceed with the coupling of this compound.

-

Dissolve this compound (1.5-2 eq.), HBTU (1.5-2 eq.), and HOBt (1.5-2 eq.) in DMF.

-

Add DIEA (3-4 eq.) and add the solution to the resin.

-

Allow the coupling to proceed for 2-4 hours, or until completion as monitored by a suitable test.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Final Deprotection and Cleavage:

-

Perform a final Boc deprotection (Step 2) if this compound was not the final N-terminal modification.

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add scavenger (e.g., p-cresol).

-

Perform the HF cleavage at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Wash the resin residue with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge and decant the ether. Repeat the ether wash twice.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase HPLC.

-

Collect fractions and analyze by LC-MS.

-

-

Lyophilization and Characterization:

-

Pool the pure fractions and lyophilize to obtain the final peptide-Infigratinib conjugate as a white powder.

-

Confirm the identity and purity of the final product using high-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

-

Data Presentation (Hypothetical)

The following tables represent how quantitative data for the synthesis and characterization of a hypothetical Peptide-Infigratinib conjugate might be presented.

Table 1: Synthesis and Purification Summary

| Parameter | Value |

|---|---|

| Peptide Sequence | [Sequence]-Infigratinib |

| Resin Type | MBHA |

| Synthesis Scale | 0.25 mmol |

| Crude Peptide Yield | 185 mg |

| Purity (Crude) | ~65% |

| Purified Peptide Yield | 95 mg |

| Overall Yield | 32% |

Table 2: Characterization of Purified Peptide-Infigratinib Conjugate

| Analysis Method | Result |

|---|---|

| Analytical HPLC Purity | >98% |

| Mass Spectrometry | |

| Theoretical [M+H]⁺ | [Calculated Mass] |

| Observed [M+H]⁺ | [Observed Mass] |

Conclusion

The use of this compound in solid-phase peptide synthesis represents a promising strategy for the development of targeted anticancer agents. By conjugating Infigratinib to peptides with high affinity for tumor-specific receptors, it may be possible to create highly potent and selective therapeutics. The provided protocol offers a foundational methodology for researchers to begin exploring the synthesis of such conjugates. It is crucial to emphasize the need for careful optimization and appropriate safety measures, particularly when using hazardous reagents like HF. Further research is warranted to fully explore the potential of this approach in drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is Infigratinib used for? [synapse.patsnap.com]

- 3. Infigratinib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the NMR and Mass Spectrometry of Infigratinib-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of Infigratinib and its Boc-protected derivative, Infigratinib-Boc, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infigratinib is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. The addition of a tert-butyloxycarbonyl (Boc) protecting group to the piperazine moiety of Infigratinib can be a key step in the synthesis of derivatives or prodrugs. This guide offers a comprehensive overview of the expected analytical data and the methodologies to obtain them, facilitating research and development involving these compounds.

Introduction to Infigratinib

Infigratinib (formerly BGJ398) is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1] Aberrant FGFR signaling, due to gene fusions, amplifications, or mutations, can drive tumor growth, proliferation, and angiogenesis.[2] Infigratinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and blocking downstream signaling pathways, such as the RAS-MAPK pathway.[1] It has been investigated for the treatment of various cancers, including cholangiocarcinoma.[1] The chemical structure of Infigratinib is shown in Figure 1.

This compound is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a Boc protecting group. This modification is often employed in medicinal chemistry to alter the physicochemical properties of a molecule or to serve as an intermediate in the synthesis of more complex derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of Infigratinib and the predicted properties of this compound are presented in Table 1.

| Property | Infigratinib | This compound |

| Molecular Formula | C₂₆H₃₁Cl₂N₇O | C₂₉H₃₅Cl₂N₇O₅ |

| Molecular Weight | 560.48 g/mol | 632.54 g/mol |

| Appearance | White to off-white powder | Predicted to be a solid |

| CAS Number | 872511-34-7 | 2504949-83-9 |

Synthesis of this compound (Proposed)

A detailed, step-by-step synthesis of Infigratinib is described in patent WO 2011071821. The synthesis of this compound would follow a similar pathway, with the key difference being the use of a Boc-protected piperazine derivative in the final steps. A proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General)

-

Coupling of Pyrimidine and Aniline Derivatives: A substituted chloropyrimidine is reacted with a Boc-protected phenylpiperazine aniline derivative in the presence of a suitable acid catalyst (e.g., HCl in dioxane) at elevated temperatures.

-

Formation of the Urea Linkage: The resulting intermediate is then reacted with a substituted phenyl isocyanate in an appropriate solvent (e.g., toluene) under reflux conditions to form the final urea linkage.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final this compound product.

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Infigratinib and its derivatives.

Infigratinib

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI+), Infigratinib is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 561.48.

-

Fragmentation Pattern: The fragmentation of Infigratinib is characterized by the cleavage of the urea and ether linkages, as well as fragmentation of the piperazine ring. Key predicted fragments are listed in Table 2.

This compound

-

Expected Molecular Ion: For this compound, the expected protonated molecular ion [M+H]⁺ in ESI+ mode is at m/z 633.54.

-

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to be similar to that of Infigratinib, with additional characteristic losses of the Boc group (e.g., loss of isobutylene, 56 Da, or the entire Boc group, 100 Da). Predicted key fragments are summarized in Table 2.

| Infigratinib Fragment (m/z) | This compound Fragment (m/z) | Putative Structure of Fragment |

| 561.48 | 633.54 | [M+H]⁺ |

| 448.39 | 520.45 | Loss of the ethylpiperazine or Boc-piperazine moiety |

| 335.21 | 335.21 | Fragment containing the dichlorodimethoxyphenylurea moiety |

| 203.15 | 275.21 | Fragment containing the phenylpiperazine or phenyl-Boc-piperazine moiety |

| 113.12 | 185.18 | Piperazine or Boc-piperazine fragment |

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or DMSO. Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full scan for molecular ion confirmation and product ion scan for fragmentation analysis.

-

Collision Energy: Optimize for fragmentation (e.g., 20-40 eV).

-

NMR Spectroscopy Analysis

NMR spectroscopy is essential for the unambiguous structural elucidation of Infigratinib and this compound.

Predicted ¹H and ¹³C NMR Data

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) (Predicted data based on structure; actual values may vary)

| Proton | Infigratinib (Predicted δ) | This compound (Predicted δ) |

| Aromatic Protons | 6.5 - 8.5 | 6.5 - 8.5 |

| Piperazine Protons | 2.5 - 3.5 | 3.0 - 4.0 |

| Ethyl Group (CH₂) | ~2.5 | - |

| Ethyl Group (CH₃) | ~1.1 | - |

| Boc Group ((CH₃)₃) | - | ~1.5 |

| Methoxy Protons | ~3.9 | ~3.9 |

| N-Methyl Proton | ~3.4 | ~3.4 |

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) (Predicted data based on structure; actual values may vary)

| Carbon | Infigratinib (Predicted δ) | This compound (Predicted δ) |

| Aromatic Carbons | 110 - 160 | 110 - 160 |

| Urea Carbonyl | ~155 | ~155 |

| Piperazine Carbons | 45 - 55 | 45 - 55 |

| Ethyl Group (CH₂) | ~52 | - |

| Ethyl Group (CH₃) | ~12 | - |

| Boc Carbonyl | - | ~155 |

| Boc Quaternary Carbon | - | ~80 |

| Boc Methyl Carbons | - | ~28 |

| Methoxy Carbons | ~56 | ~56 |

| N-Methyl Carbon | ~30 | ~30 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-